Computed LogP as a Proxy for Lipophilicity: Hexabutyl- vs. Hexamethyl- vs. Hexaethyl-disiloxane
Hexabutyldisiloxane exhibits a computed logP of 9.69, representing a >7 log-unit increase in lipophilicity relative to hexamethyldisiloxane (logP 2.67) and a >5 log-unit increase relative to hexaethyldisiloxane (logP ~4.0, estimated from structure–property trends) . This difference in computed octanol–water partition coefficient means hexabutyldisiloxane is predicted to partition approximately 10⁷ times more favorably into a hydrophobic phase than its methyl analog. The logP value is derived from the Chemsrc database using the compound's SMILES structure and a consensus computational model .
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 9.69460 (hexabutyldisiloxane) |
| Comparator Or Baseline | logP = 2.67280 (hexamethyldisiloxane); logP ~4.0 (hexaethyldisiloxane, estimated) |
| Quantified Difference | ΔlogP ≈ +7.0 vs. hexamethyldisiloxane; ΔlogP ≈ +5.7 vs. hexaethyldisiloxane |
| Conditions | Computed from molecular structure; not experimentally determined |
Why This Matters
For applications requiring a hydrophobic, non-polar medium—such as moisture-sensitive reactions, non-aqueous workups, or water-repellent surface treatments—hexabutyldisiloxane offers a logP >9 that cannot be approached by shorter-chain disiloxane alternatives.
